molecular formula C21H25ClN2O4 B557341 Fmoc-Lys-OH.HCl CAS No. 139262-23-0

Fmoc-Lys-OH.HCl

Cat. No.: B557341
CAS No.: 139262-23-0
M. Wt: 404.9 g/mol
InChI Key: MVMZFAIUUXYFGY-FYZYNONXSA-N
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Description

Fmoc-Lys-OH.HCl, also known as Nα-Fmoc-L-lysine hydrochloride, is a derivative of lysine, an essential amino acid. The compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, allowing for the sequential addition of amino acids to form peptides .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys-OH.HCl plays a crucial role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is involved in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a lysine derivative, it can influence cell function by participating in the synthesis of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its capacity to react with other molecules. It engages in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it should be stored at 2-8°C to maintain its integrity . Over time, the compound may undergo degradation, which could potentially influence its long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein synthesis, given its role as a derivative of the amino acid lysine . It can interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys-OH.HCl typically involves the protection of the lysine amino group with the Fmoc group. The process begins with the reaction of lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or pyridine. This reaction forms the Fmoc-protected lysine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids. The Fmoc group is removed using a base such as piperidine, allowing for the addition of the next amino acid in the sequence .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys-OH.HCl primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the amino group for further peptide coupling. This deprotection is typically achieved using bases such as piperidine or dipropylamine .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the deprotection reaction is the free amino group of lysine, which can then participate in further peptide bond formation. The major byproduct is dibenzofulvene, which is formed during the removal of the Fmoc group .

Properties

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZFAIUUXYFGY-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474495
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139262-23-0
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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